![molecular formula C21H23F3O4 B5024216 4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5024216.png)
4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth, reducing inflammation, and inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of fungal cells. It has also been shown to have a low toxicity profile.
Advantages and Limitations for Lab Experiments
The advantages of using 4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene in lab experiments include its potential anticancer, anti-inflammatory, and antifungal properties, as well as its low toxicity profile. However, its limitations include the lack of a full understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the study of 4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene. These include further studies to determine its mechanism of action, its efficacy and safety in humans, and its potential use in the development of new materials and as a source of biodegradable compounds. Additionally, further studies may explore its potential use in the treatment of other diseases, such as bacterial infections and parasitic diseases.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its potential anticancer, anti-inflammatory, and antifungal properties, as well as its low toxicity profile, make it a promising compound for further study. However, further studies are needed to determine its mechanism of action, efficacy, and safety in humans, and its potential use in the development of new materials and as a source of biodegradable compounds.
Synthesis Methods
The synthesis of 4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene involves several steps. The first step is the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 4-allyl-2-methoxybenzaldehyde. The second step involves the reaction of 4-allyl-2-methoxybenzaldehyde with 2-(2-bromoethoxy)ethanol in the presence of a base and a catalyst to form 4-allyl-2-methoxy-1-(2-{2-bromoethoxy}ethoxy)benzene. The final step involves the reaction of 4-allyl-2-methoxy-1-(2-{2-bromoethoxy}ethoxy)benzene with 3-(trifluoromethyl)phenol in the presence of a base and a catalyst to form this compound.
Scientific Research Applications
4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene has potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been studied for its potential anticancer, anti-inflammatory, and antifungal properties. In material science, it has been studied for its potential use in the synthesis of new polymers and as a building block for the development of new materials. In environmental science, it has been studied for its potential use as a surfactant and as a source of biodegradable compounds.
properties
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3O4/c1-3-5-16-8-9-19(20(14-16)25-2)28-13-11-26-10-12-27-18-7-4-6-17(15-18)21(22,23)24/h3-4,6-9,14-15H,1,5,10-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDUCSPKEPUHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

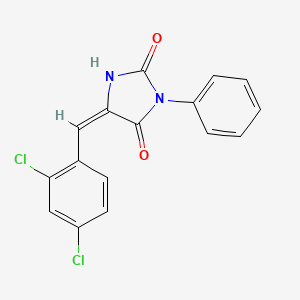
![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
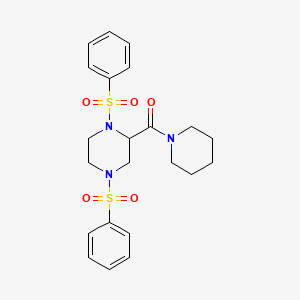

![N-[1-(1-adamantyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5024154.png)
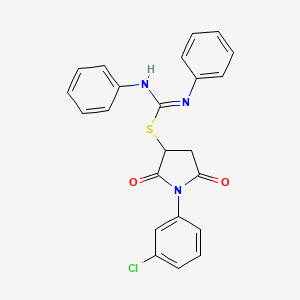
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
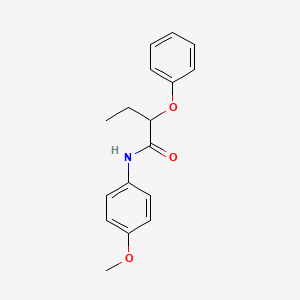
![N-(2,6-difluorophenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5024208.png)
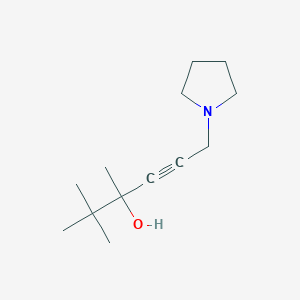
![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)